molecular formula C13H15BrFN3OS B3836949 N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide

N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide

Cat. No.: B3836949
M. Wt: 360.25 g/mol
InChI Key: KLJHPZJMSFZKJA-LZYBPNLTSA-N
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Description

N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide typically involves the condensation reaction between an aldehyde and an amine. The general synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzaldehyde and 2-thiomorpholin-4-ylacetamide.

    Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The mixture is heated to facilitate the condensation reaction.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to accelerate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The bromine and fluorine atoms in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde.

Scientific Research Applications

N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to form stable complexes with metal ions makes it a candidate for drug development.

    Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is explored for its potential use in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide involves its interaction with biological molecules. The compound can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to interact with nucleic acids and proteins makes it a potential candidate for therapeutic applications. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Properties

IUPAC Name

N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFN3OS/c14-11-7-10(1-2-12(11)15)8-16-17-13(19)9-18-3-5-20-6-4-18/h1-2,7-8H,3-6,9H2,(H,17,19)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJHPZJMSFZKJA-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)NN=CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1CC(=O)N/N=C/C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
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N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
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N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
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N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
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N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
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N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide

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